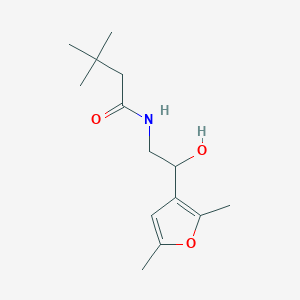

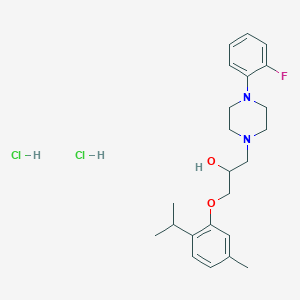

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3,3-dimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO) was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation . Another example is the synthesis of 1-Thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(3-fluorophenyl)-2-pyrazoline, which was synthesized by treating various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide and potassium carbonate using conventional heating and solvent-free microwave irradiation techniques .Applications De Recherche Scientifique

Catalytic Conversion to Biofuels

The synthesis of 2,5-dimethylfuran (DMF) from 5-hydroxymethylfurfural (HMF) presents a highly attractive route to renewable fuels. PtCo bimetallic nanoparticles encapsulated in hollow carbon nanospheres have shown remarkable efficacy in converting HMF to DMF with a yield reaching 98% under optimized conditions, significantly surpassing previous results in the literature (Guang-Hui Wang et al., 2014). Similarly, 5-(chloromethyl)furfural (CMF) offers an alternative pathway to DMF, demonstrating the potential of biomass-derived chemicals for biofuel production (S. Dutta & M. Mascal, 2014).

Catalyst Development for Hydrogenation Reactions

Research into the selective hydrogenation of HMF to DMF has led to the development of various catalytic systems. The use of carbon-supported PdAu bimetallic catalysts, for instance, has proven effective for this conversion under atmospheric hydrogen pressure, highlighting the importance of catalyst design in the efficient production of biofuels (S. Nishimura, Naoya Ikeda, & K. Ebitani, 2014).

Application in Biomass Conversion

DMF, derived from the catalytic conversion of biomass-derived furanic compounds, is gaining attention as a promising liquid biofuel due to its high energy density and potential for replacing traditional fossil fuels. Studies focus on the catalytic reduction of furfural and HMF with hydrogen, exploring various reaction mechanisms and pathways to achieve high yields of desired products, including DMF (Y. Nakagawa, M. Tamura, & K. Tomishige, 2013).

Role in Sustainable Chemistry

The conversion of plant biomass to furan derivatives such as DMF underscores the role of sustainable chemistry in addressing the challenges of renewable energy and material production. This conversion process not only provides a pathway to renewable fuels but also opens avenues for producing polymers, functional materials, and other chemicals from non-fossil sources (V. M. Chernyshev, O. A. Kravchenko, & V. Ananikov, 2017).

Propriétés

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-9-6-11(10(2)18-9)12(16)8-15-13(17)7-14(3,4)5/h6,12,16H,7-8H2,1-5H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYOCEMTDDLUGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)CC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,3-dimethylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2667957.png)

![[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol](/img/structure/B2667959.png)

![3-Phenyl-2-azaspiro[3.4]octan-1-one](/img/structure/B2667966.png)

![N-(4-methylcyclohexyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2667969.png)

![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667970.png)

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2667971.png)

![N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667972.png)